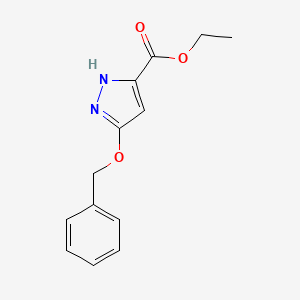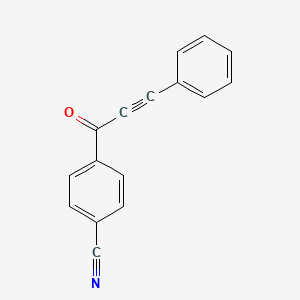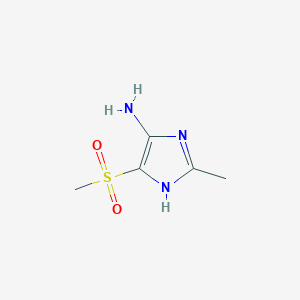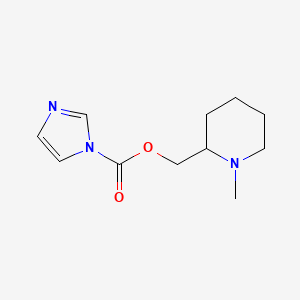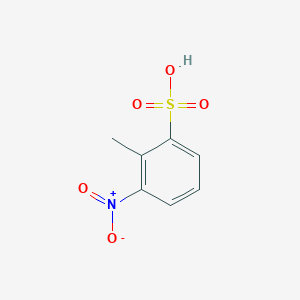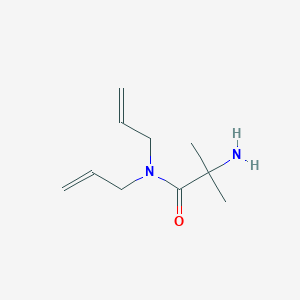
2'H-1,2'-Biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H-1,2’-Biimidazole is a heterocyclic compound consisting of two imidazole rings connected by a single carbon-carbon bond. This compound is known for its unique structural properties, which allow it to participate in various chemical reactions and form complexes with metals. It is a white or colorless solid that is highly soluble in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-1,2’-Biimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods: In industrial settings, the preparation of 2’H-1,2’-Biimidazole can involve the reaction of imidazole with lithium hydroxide to form lithium imidazolium salts. These salts are then used in further reactions to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2’H-1,2’-Biimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide.
Reduction: Nickel catalysts are often used in reduction reactions.
Substitution: Various halides and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions include substituted imidazoles and various metal complexes .
Applications De Recherche Scientifique
2’H-1,2’-Biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of polycarbonates and other polymers
Mécanisme D'action
The mechanism of action of 2’H-1,2’-Biimidazole involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s unique structure enables it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler structure with one imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
2,2’-Biimidazole: Similar to 2’H-1,2’-Biimidazole but with different substitution patterns.
Uniqueness: 2’H-1,2’-Biimidazole is unique due to its ability to form stable complexes with metals and its versatility in various chemical reactions. Its dual imidazole rings provide additional sites for interaction, making it more reactive and useful in a broader range of applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1-(2H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)10-4-3-7-5-10/h1-6H |
Clé InChI |
DITIFVWUSCGTRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
